

4-(2,2-Diethoxyethyl)morpholine: A Versatile Building Block in Synthetic Chemistry

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Compound of Interest

Compound Name: 4-(2,2-Diethoxyethyl)morpholine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Diethoxyethyl)morpholine is a valuable bifunctional molecule that serves as a key synthetic intermediate in the construction of a wide array of complex organic scaffolds. Its structure incorporates a morpholine ring, a privileged motif in medicinal chemistry known to enhance the physicochemical and pharmacokinetic properties of drug candidates, and a protected aldehyde in the form of a diethyl acetal. This unique combination allows for a diverse range of chemical transformations, making it an indispensable tool for organic chemists. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **4-(2,2-diethoxyethyl)morpholine** as a synthetic building block, with a focus on its role in the development of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(2,2-diethoxyethyl)morpholine** is presented in the table below.

Property	Value
CAS Number	3616-59-9
Molecular Formula	C ₁₀ H ₂₁ NO ₃
Molecular Weight	203.28 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	80 °C at 0.5 Torr
Density	0.990 ± 0.06 g/cm ³
pKa (Predicted)	7.16 ± 0.10

Synthesis of 4-(2,2-Diethoxyethyl)morpholine

The most common and direct route to **4-(2,2-diethoxyethyl)morpholine** is the N-alkylation of morpholine with a suitable two-carbon electrophile, typically 2-bromo-1,1-diethoxyethane. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbon of the bromoacetaldehyde diethyl acetal.

Experimental Protocol: N-Alkylation of Morpholine

Materials:

- Morpholine
- 2-Bromo-1,1-diethoxyethane
- Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
- Acetonitrile or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve morpholine (1.0 equivalent) and 2-bromo-1,1-diethoxyethane (1.1 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF.
- Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents), to the mixture to act as a proton scavenger.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product into an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield **4-(2,2-diethoxyethyl)morpholine** as a colorless to light yellow oil.

Quantitative Data:

While specific yields can vary depending on the scale and precise reaction conditions, this method generally affords the product in good to excellent yields, typically ranging from 70% to 90%.

Reactivity and Synthetic Applications

The synthetic utility of **4-(2,2-diethoxyethyl)morpholine** stems from the reactivity of its two key functional groups: the morpholine nitrogen and the protected aldehyde.

Deprotection and Reactions of the Aldehyde

The diethyl acetal group serves as a stable protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions to yield 2-morpholinoacetaldehyde.

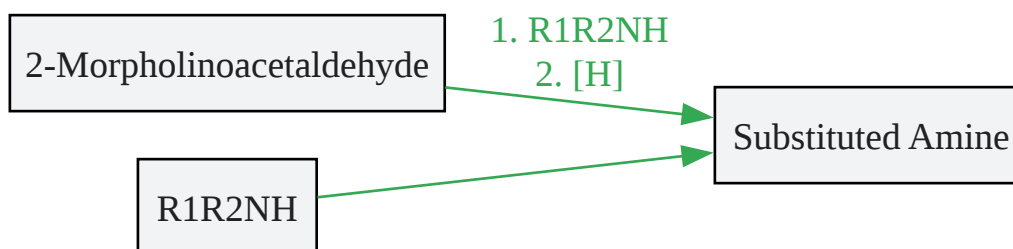
This reactive aldehyde is a versatile intermediate for a variety of subsequent transformations.



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Caption: Deprotection of **4-(2,2-diethoxyethyl)morpholine**.

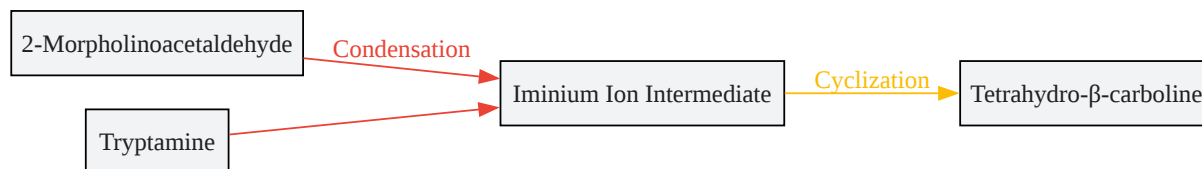
2-Morpholinoacetaldehyde is an excellent substrate for reductive amination reactions. It can react with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride ($NaBH_3CN$) or sodium triacetoxyborohydride ($NaBH(OAc)_3$), to yield more complex substituted amines.[1] This strategy is widely employed in the synthesis of pharmaceutical compounds to introduce the morpholinoethyl moiety.



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Caption: Reductive amination workflow.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro- β -carboline and related heterocyclic systems.[2] 2-Morpholinoacetaldehyde can serve as the aldehyde component in this reaction, condensing with a β -arylethylamine, such as tryptamine, under acidic conditions to form the corresponding cyclized product. This approach provides access to complex alkaloid-like structures incorporating the morpholine scaffold.



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Caption: Pictet-Spengler reaction pathway.

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals. 2-Morpholinoacetaldehyde can be utilized in multicomponent reactions for the synthesis of highly substituted pyridine rings. For instance, in a modified Hantzsch-type synthesis, it can react with a β -ketoester and an ammonia source to construct the dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Role in Drug Development

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve properties such as aqueous solubility, metabolic stability, and target binding affinity. While specific examples detailing the direct use of **4-(2,2-diethoxyethyl)morpholine** in the synthesis of marketed drugs are not extensively documented in publicly available literature, its deprotected form, 2-morpholinoacetaldehyde, is a key precursor for introducing the morpholinoethyl group found in several important drug classes.

For example, the synthesis of analogues of the antibiotic Linezolid and the anticancer agent Gefitinib, both of which contain a morpholine ring, can be envisioned utilizing synthetic strategies that involve intermediates derivable from **4-(2,2-diethoxyethyl)morpholine**. The ability to introduce the morpholinoethyl side chain via reactions like reductive amination makes this building block highly relevant to the exploration of new chemical space around these and other important pharmacophores.

Conclusion

4-(2,2-Diethoxyethyl)morpholine is a versatile and valuable synthetic building block for organic chemists, particularly those engaged in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the differential reactivity of the morpholine nitrogen and the protected aldehyde, provides a flexible platform for the construction of a wide range of complex and biologically relevant molecules. The ability to readily introduce the privileged morpholine scaffold through this intermediate underscores its importance in the ongoing quest for novel therapeutics.

Spectroscopic Data

Below are the expected ^1H and ^{13}C NMR chemical shifts for **4-(2,2-diethoxyethyl)morpholine**. Actual values may vary slightly depending on the solvent and experimental conditions.

^1H NMR (CDCl_3 , 400 MHz): δ 4.55 (t, J = 5.5 Hz, 1H), 3.70-3.65 (m, 4H), 3.62 (dq, J = 9.4, 7.1 Hz, 2H), 3.48 (dq, J = 9.4, 7.1 Hz, 2H), 2.60 (d, J = 5.5 Hz, 2H), 2.50-2.45 (m, 4H), 1.20 (t, J = 7.1 Hz, 6H).

^{13}C NMR (CDCl_3 , 101 MHz): δ 102.1, 66.9, 62.0, 58.8, 53.9, 15.3.

This data is consistent with the structure of **4-(2,2-diethoxyethyl)morpholine**, showing the characteristic signals for the morpholine ring protons, the diethoxyethyl group, and the corresponding carbon atoms.

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